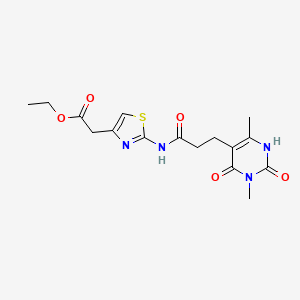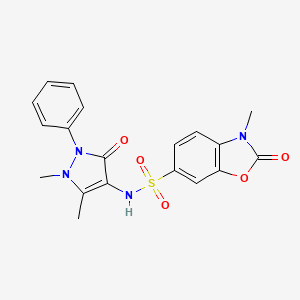![molecular formula C23H27N3O2S B3011232 4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one CAS No. 2034293-45-1](/img/structure/B3011232.png)
4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H27N3O2S and its molecular weight is 409.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carbon Dioxide Fixation
One notable application involves the unexpected insertion of carbon dioxide in the reaction of azetidine and pyrrolidine derivatives. This process facilitates the fixation of carbon dioxide without the need for a metal catalyst, offering a simple and efficient method for producing carbamic compounds. The reaction yields carbamic diphenylthiophosphinic or diphenylselenophosphinic anhydride in good yield, demonstrating a novel approach to utilizing carbon dioxide as a raw material in organic synthesis (Shi et al., 2000).
Synthesis of Pyrrolidinones
Another application is observed in the cobalt carbonyl catalyzed carbonylation of azetidines, leading to the formation of pyrrolidinones. This methodology highlights a new ring-expansion-carbonylation reaction, where good functional group tolerance is observed. The process demonstrates a high yield and regioselectivity for synthesizing pyrrolidinones, compounds known for their significance in pharmaceutical development (D. Roberto & H. Alper, 1989).
Ring Expansion to Pyrrolidines
The transformation of 2-(α-hydroxyalkyl)azetidines to functionalized pyrrolidines through a series of reactions involving thionyl chloride or methanesulfonyl chloride showcases an efficient synthetic route to pyrrolidines. This methodology leverages the rearrangement of azetidines into pyrrolidines, incorporating nucleophiles into the pyrrolidine ring stereospecifically. This process underscores the versatility of azetidines and pyrrolidines in synthesizing complex organic molecules (François Durrat et al., 2008).
Antimicrobial and Antifungal Activities
Research on the synthesis of new pyridothienopyrimidines and pyridothienotriazines reveals their significant antimicrobial activities. These compounds, derived from thienopyridine carboxamides, exhibit promising in vitro antibacterial effects, demonstrating the potential of these synthesized molecules in developing new antimicrobial agents (A. Abdel-rahman et al., 2002).
Synthesis and CNS Activity
The synthesis of Schiff’s bases and 2-azetidinones from isonocotinyl hydrazone and their evaluation as potential antidepressant and nootropic agents highlight the application of these compounds in neuroscience. The structural modification of azetidinones has been shown to impact their pharmacological activity, providing insights into the development of new central nervous system (CNS) active agents (Asha B. Thomas et al., 2016).
Propriétés
IUPAC Name |
4-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-15-3-4-19(9-16(15)2)26-12-18(10-22(26)27)23(28)25-13-20(14-25)24-7-5-21-17(11-24)6-8-29-21/h3-4,6,8-9,18,20H,5,7,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBCDCRPAIYMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)N4CCC5=C(C4)C=CS5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B3011150.png)
![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B3011152.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B3011155.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B3011156.png)





![1-(3,4-dimethylphenyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B3011170.png)

